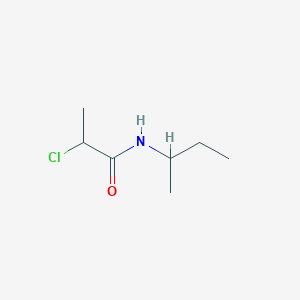

![molecular formula C6H5N3OS B3372173 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 877825-67-7](/img/structure/B3372173.png)

3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one

Overview

Description

“3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

In the synthesis process, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Scientific Research Applications

Synthesis and Catalytic Applications

One of the core applications of this compound lies in its role as a precursor in the synthesis of various pharmacologically active scaffolds. Research highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). This review covers synthetic pathways employing diverse catalysts, underlining the compound's significance in developing lead molecules for pharmaceutical applications.

Pharmacological Effects

The pharmacological effects of pyrimidine derivatives, including anti-inflammatory properties, are well documented. Pyrimidines are known to exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory activities. A comprehensive review summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, revealing their potent anti-inflammatory effects (Rashid et al., 2021). This highlights the potential of 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives in developing new anti-inflammatory agents.

Biological Activity

Further research on pyrimidine derivatives illustrates their extensive biological activity. A review of structure-activity relationships and various biological activities reported for pyrimidine derivatives indicates significant antimicrobial, anti-cancer, anti-inflammatory, and other pharmacological activities (Natarajan et al., 2022). This supports the notion that modifications to the pyrimidine nucleus, such as those in this compound, can enhance biological efficacy across various diseases.

Anticancer Applications

The anticancer potential of pyrimidine derivatives is a significant area of interest. Pyrimidine-based scaffolds have shown cell-killing effects through various mechanisms, indicating their potential to interact with diverse biological targets. A review of patent literature from 2009 onwards on pyrimidine-based anticancer agents underlines the heterocycle's role in current cancer research and its potential as a future drug candidate (Kaur et al., 2014).

Future Directions

Thienopyrimidines, including “3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one”, hold a unique place in medicinal chemistry due to their diverse biological activities and structural similarity to purines . They are widely represented in medicinal chemistry and are being actively researched for their potential therapeutic properties .

Mechanism of Action

Target of Action

The primary targets of 3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival.

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .

Result of Action

The result of the action of this compound is the inhibition of the growth or survival of Mycobacteria . This makes it a potential candidate for the development of new antitubercular agents .

properties

IUPAC Name |

3-aminothieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-9-3-8-5-4(6(9)10)1-2-11-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQICVMPAIFHFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)N(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)

![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)